molecular formula C15H19NO2 B14552760 Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate CAS No. 61961-71-5

Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate

Cat. No.: B14552760
CAS No.: 61961-71-5
M. Wt: 245.32 g/mol
InChI Key: MKCSXSXRMPQOLO-UHFFFAOYSA-N
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Description

Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of esters It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate typically involves the reaction of 5,5-dimethyl-4-phenylpyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar ester functional group but lacking the pyrrolidine ring.

    Ethyl acetate: Another ester with similar properties but different alkyl group.

    Methyl butyrate: An ester with a different carboxylic acid component.

Uniqueness

Methyl (5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61961-71-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

methyl 2-(5,5-dimethyl-4-phenylpyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C15H19NO2/c1-15(2)13(11-7-5-4-6-8-11)9-12(16-15)10-14(17)18-3/h4-8,10,13,16H,9H2,1-3H3

InChI Key

MKCSXSXRMPQOLO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=CC(=O)OC)N1)C2=CC=CC=C2)C

Origin of Product

United States

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